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Compound of Interest

6-Phenyl-5-(piperazin-1-
Compound Name:
yl)pyridazin-3(2H)-one

Cat. No. B138113

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical
properties of pyridazinone compounds, a class of heterocyclic molecules of significant interest
in medicinal chemistry and drug discovery. The pyridazine ring system is characterized by its
unique electronic properties, including weak basicity and a high dipole moment, which
influence its interactions with biological targets.[1][2] Pyridazinone derivatives have been
investigated for a wide array of pharmacological activities, including cardiovascular, anti-
inflammatory, analgesic, and anticancer effects.[3][4][5] A thorough understanding of their
physicochemical properties is paramount for optimizing drug-like characteristics, predicting
pharmacokinetic behavior, and designing effective therapeutic agents.

Core Physicochemical Data of Pyridazinone
Derivatives

The following tables summarize key quantitative data for various pyridazinone compounds,
providing a basis for comparison and analysis in drug development programs.

Table 1: Solubility of 6-Phenylpyridazin-3(2H)-one (PPD)
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The solubility of pyridazinone derivatives is a critical parameter, as many exhibit poor solubility
in aqueous media, posing a challenge for dosage form design.[3][6][7] The mole fraction
solubility (x_e) of the representative compound 6-phenylpyridazin-3(2H)-one (PPD) has been
determined in various pharmaceutical solvents at different temperatures. Data indicates that
solubility is generally highest in polar aprotic solvents like DMSO and lowest in water.[3][6][8]

Solvent T=298.2K T=303.2K T=308.2K T=313.2K T=318.2K
Water 5.82 x 10-¢ 6.91 x 10-° 8.37 x10-¢ 1.00 x 10-> 1.26 x 10->
Methanol 2.81x10°3 3.39x 1073 4,14 x 1078 476 x 1078 5.18 x 1073
Ethanol 4.41x 1073 5.30 x 103 6.35x 1073 7.37x1073 8.22 x 1073
1-Butanol 1.15x 1072 1.39 x 1072 1.62 x102 1.87 x 1072 2.11x1072
Ethyl Acetate

EA) 4.39 x 102 5.37 x 102 6.33 x 102 7.29 x 102 8.81 x 102
DMSO 4.00 x 101 4.17 x 101 4.34 x 101 4.51x 101 4.67 x 101
PEG-400 3.21x107* 3.42x 1071 3.65x 1071 3.89x 1071 4,12 x 1071

Data sourced from references|[3][6][8]. Temperatures are in Kelvin (K).

Table 2: Melting Points of Various Pyridazinone
Derivatives

The melting point is an essential indicator of a compound's purity and crystalline structure.
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Compound Molecular Formula Melting Point (°C)
3(2H)-Pyridazinone CaHaN20 98-104
6-Methyl-2H-pyridazin-3-one CsHeN20 143-145
4,5-Dichloro-3(2H)-
o C4H2CI2N20 198-200

pyridazinone
6-Phenylpyridazin-3(2H)-one

C10HsN20 203.28 - 204.08
(PPD)
4-(2,6-dichlorobenzyl)-6-

C17H12CI2N20 165

phenylpyridazin-3(2H)-one

2-(5-(2,6-dichlorobenzyl)-6-
o0xo0-3-phenylpyridazin-1(6H)- C19H14CI2N203 140

yl)acetic acid

Ethyl 2-(5-(2,6-
dichlorobenzyl)-6-oxo-3-

C21H18Cl2N20s3 80
phenylpyridazin-1(6H)-

yl)acetate

Data sourced from references[3][9][10][11][12].

Table 3: Selected Physicochemical Descriptors

Lipophilicity (logP) and the ionization constant (pKa) are fundamental properties that govern a
molecule's absorption, distribution, metabolism, and excretion (ADME) profile. "Lipinski's Rule
of Five" provides a general guideline for assessing the druglikeness of a compound based on
these and other properties.[13][14]
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Molecular pKa
Compound MW ( g/mol ) XLogP3 )
Formula (Predicted)
3(2H)-
o C4aHaN20 96.09 -0.7 11.47 £0.20
Pyridazinone
6-Methyl-2H-
- CsHeN20 110.11 - -
pyridazin-3-one
Pyridazinone, 2-
C13H14N202S 262.33 2.9 -
20
4-(5-methoxy-
1H-indol-3-yl)-6-
o C14H13N302 255.27 0.43 -
methylpyridazin-
3(2H)-one

Data sourced from references[10][12][15][16][17]. XLogP3 is a computed value for the octanol-
water partition coefficient.

Biological Context: Pyridazinones as PDE4
Inhibitors

To understand the relevance of these physicochemical properties, it is useful to consider the
biological targets of pyridazinone compounds. One such target is Phosphodiesterase 4
(PDE4), an enzyme that degrades cyclic adenosine monophosphate (CAMP).[4] Inhibition of
PDE4 increases intracellular cAMP levels, leading to anti-inflammatory effects. The diagram
below illustrates this signaling pathway.
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Simplified PDE4 Signaling Pathway
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Caption: PDE4 inhibition by a pyridazinone compound prevents cAMP degradation.

Experimental Protocols

Accurate determination of physicochemical properties relies on robust and reproducible
experimental methods. The workflows and protocols detailed below are central to the
characterization of novel pyridazinone derivatives in a drug discovery setting.

General Synthesis and Characterization Workflow

The development of new pyridazinone-based drug candidates typically follows a structured
workflow from synthesis to biological evaluation.
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General Workflow for Pyridazinone Derivative Development

Synthesis & Purification

Chemical Synthesis

Purification
(e.g., Crystallization, Chromatography)

Structural & Physicochemical Characterization

Structure Elucidation
(NMR, MS, FT-IR)

Physicochemical Profiling
(Solubility, logP, pKa, m.p.)

Biological Evaluation

In Vitro Screening
(e.g., Enzyme Assays)

!

ADME Profiling
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Physicochemical Profiling Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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